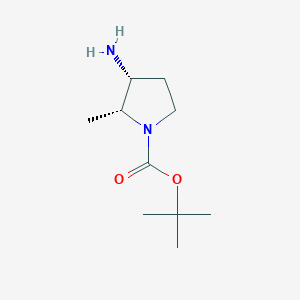

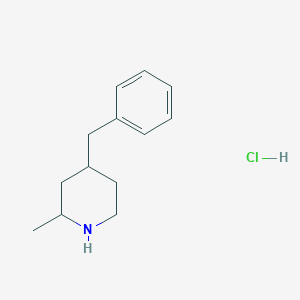

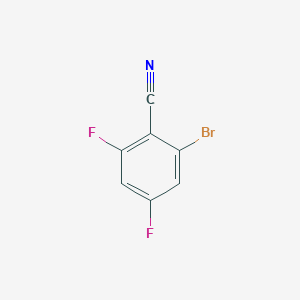

![molecular formula C12H20N4O3 B1381786 1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine CAS No. 1414958-81-8](/img/structure/B1381786.png)

1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine

Overview

Description

“1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine” is a compound that contains an oxadiazole ring, which is a five-membered aromatic heterocyclic compound with two nitrogen atoms and one oxygen atom . Oxadiazoles derivatives represent an important class of heterocyclic compounds with a broad spectrum of biological activity .

Synthesis Analysis

The synthesis of similar 2-amino-1,3,4-oxadiazole derivatives has been reported. The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride, and chloroacetyl chloride yielded the acylated compounds .Molecular Structure Analysis

The molecular structure of similar compounds was confirmed using spectral analysis such as IR, 1H NMR, and 13C NMR, and mass spectrometry . The FTIR spectrum showed characteristic peaks for N-H Stretch (Primary amine), C-H (Aromatic), C=N (Oxadiazole), C=C (Aromatic), CH2, C-N, and C-O-C (Oxadiazole) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of phenyl acetic acid derivatives with thiosemicarbazide to afford 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . This is followed by acylation of the amino group of oxadiazoles with some acid chlorides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were studied. For example, one compound was found to be a yellow powder with a melting point of 188–190°C . The 1H NMR spectrum showed characteristic peaks .Scientific Research Applications

Energetic Materials Development

The 1,3,4-oxadiazole ring, a component of the compound, is known for its application in the development of energetic materials . These materials are crucial for various industries, including defense and aerospace. The presence of the oxadiazole ring contributes to good thermal stability and acceptable sensitivity, making it suitable for explosives comparable to RDX, a well-known explosive material .

Anticancer Agent Design

Oxadiazole scaffolds, such as those found in this compound, have been studied for their cytotoxic properties against cancer cells . The ability to inhibit growth factors, enzymes, and kinases makes these scaffolds promising for antiproliferative effects. They can be hybridized with other anticancer pharmacophores to target specific biological targets like telomerase, HDAC, and thymidylate synthase, which are crucial in cancer cell proliferation .

Antimicrobial Activity

Compounds with the 1,3,4-oxadiazole moiety have shown potential as antimicrobial agents. They have been compared to reference drugs like amoxicillin for antibacterial efficacy and fluconazole for antifungal activity . This indicates their potential use in developing new antimicrobial therapies.

Enzyme Inhibition

The structural modification of 1,3,4-oxadiazole derivatives allows them to act as enzyme inhibitors. They have been found to inhibit enzymes such as thymidylate synthase, HDAC, topoisomerase II, and thymidine phosphorylase, which are involved in DNA synthesis and repair mechanisms . This property is particularly useful in the design of drugs targeting specific metabolic pathways.

Oral Bioavailability Enhancement

The design of 1,3,4-oxadiazole derivatives has been guided by the Lipinski’s Rule of Five, which predicts good oral bioavailability . This makes the compound a valuable scaffold for developing orally active pharmaceuticals.

Molecular Docking Studies

1,3,4-oxadiazole derivatives are often used in molecular docking studies to predict the interaction and binding efficiency with biological targets. These studies are essential in the early stages of drug design to assess the potential efficacy of new compounds .

Hybrid Drug Design

The compound’s structure allows for hybridization with other drug moieties to create novel therapeutic agents. This approach has been used to enhance the pharmacological profile of drugs, combining the beneficial properties of different pharmacophores .

Structural Analysis and Characterization

The compound serves as a model for structural analysis and characterization in materials science. Its stability and reactivity can be studied using techniques like NMR, IR spectroscopy, and X-ray crystallography, providing insights into the properties of similar compounds .

Future Directions

Oxadiazole derivatives have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant activities, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties . Therefore, the future directions could involve further exploration of the biological activities of “1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine” and its potential applications in medicine.

properties

IUPAC Name |

tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O3/c1-12(2,3)19-11(17)16-6-4-5-8(7-16)9-14-15-10(13)18-9/h8H,4-7H2,1-3H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCKKUZJKOSMMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001125253 | |

| Record name | 1-Piperidinecarboxylic acid, 3-(5-amino-1,3,4-oxadiazol-2-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001125253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine | |

CAS RN |

1414958-81-8 | |

| Record name | 1-Piperidinecarboxylic acid, 3-(5-amino-1,3,4-oxadiazol-2-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-(5-amino-1,3,4-oxadiazol-2-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001125253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1381712.png)

![6-tert-Butyl 3-ethyl 2-methyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1381714.png)

![4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B1381717.png)

![5-Bromo-4-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1381720.png)